molecular formula C13H11IO3 B8368868 Methyl 3-methoxy-4-iodo-2-naphthoate

Methyl 3-methoxy-4-iodo-2-naphthoate

Cat. No. B8368868
M. Wt: 342.13 g/mol
InChI Key: DUKITTOPGOXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476077B1

Procedure details

A solution of 3-hydroxy-4-iodo-2-naphthoic acid (8.0 g), dimethyl sulfate (8.03 g), powdered potassium carbonate (8.80 g), and dry acetone (150 mL) was heated under reflux for 18 h. The solution was cooled to room temperature, triethylamine (15 mL) was added, and stirring continued for 30 min. The solution was filtered through a pad of Celite and washed with dry acetone (50 mL). The filtrate was concentrated to a yellow oil, diluted with EtOAc, and washed successively with 1N HCl (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL). The organic phase was dried (sodium sulfate), filtered, concentrated, and purified by chromatography (0-10% EtOAc in hexanes) to afford the product as a yellow oil (5.53 g). 1H NMR (DMSO-d6) δ8.47 (s,1 H), 8.09 (m,2 H), 7.74 (m, 1 H), 7.61 (m, 1 H), 3.94 (s,3 H), 3.87 (s,3 H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:13]([OH:15])=O)=[CH:4][C:5]2[C:10]([C:11]=1[I:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.S([O:21][CH3:22])(OC)(=O)=O.[C:23](=O)([O-])[O-].[K+].[K+].CC(C)=O>C(N(CC)CC)C>[CH3:23][O:1][C:2]1[C:3]([C:13]([O:21][CH3:22])=[O:15])=[CH:4][C:5]2[C:10]([C:11]=1[I:12])=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1I)C(=O)O
Name
Quantity
8.03 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
8.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with dry acetone (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a yellow oil
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed successively with 1N HCl (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C(=CC2=CC=CC=C2C1I)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.